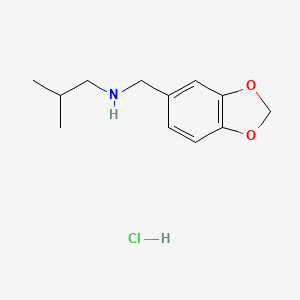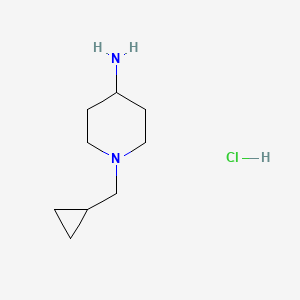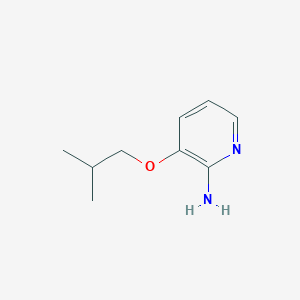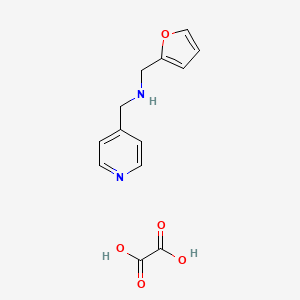
N-(1,3-Benzodioxol-5-ylmethyl)-N-isobutylamine hydrochloride
Overview
Description
“N-(1,3-Benzodioxol-5-ylmethyl)-N-isobutylamine hydrochloride” is a chemical compound with the molecular formula C12H17NO2 . It is also known by other names such as MBDB, 2-Butanamine, 1-(3,4-methylenedioxyphenyl), N-methyl; 2-Methylamino-1-(3,4-methylenedioxyphenyl)butane .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzodioxol group attached to a butanamine group via a methyl bridge . The molecular weight of this compound is 207.2689 .Scientific Research Applications
Structural Analysis and Novel Compounds:
- The hydrochloride hydrates of several compounds, including pentylone and dibutylone, which are structurally related to N-(1,3-Benzodioxol-5-ylmethyl)-N-isobutylamine hydrochloride, have been examined for their chemical structures. These compounds are part of a new class of designer cathinones, displaying interesting structural features like hydrogen bonding and π-π stacking interactions, indicating their relevance in the study of new psychoactive substances (Wood, Bernal, & Lalancette, 2017).
Anticancer Agents and Enzyme Inhibitors:
- New benzodioxole-based dithiocarbamate derivatives have been synthesized using a compound with a structural element similar to this compound. These derivatives exhibit cytotoxic effects against specific cancer cell lines and show potential as anticancer agents and inhibitors of human carbonic anhydrases (hCA-I and hCA-II) (Altıntop et al., 2017).
Material Science and Corrosion Inhibition:
- Piperine derivatives, incorporating the benzodioxole structural motif similar to this compound, have been investigated for their interaction with iron surfaces. The study highlights their potential role as corrosion inhibitors, indicating the broader applications of benzodioxole derivatives in material science and industrial applications (Belghiti et al., 2018).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)6-13-7-10-3-4-11-12(5-10)15-8-14-11;/h3-5,9,13H,6-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBNZBPNOZATMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC2=C(C=C1)OCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085828.png)
amine hydrochloride](/img/structure/B3085835.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3085840.png)
![{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085843.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3085858.png)


![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085876.png)

amine hydrochloride](/img/structure/B3085916.png)
amine hydrochloride](/img/structure/B3085920.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3085927.png)
![2-[(2-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3085934.png)
